molecular formula C10H9N B016244 N-Benzylidene-2-propynylamine CAS No. 57734-99-3

N-Benzylidene-2-propynylamine

Cat. No.: B016244
CAS No.: 57734-99-3
M. Wt: 143.18 g/mol
InChI Key: FEPOHBCBQQCLOF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-2-propynylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

N-Benzylidene-2-propynylamine has shown promise in various pharmacological studies, particularly in the realm of anticonvulsant activity. Research indicates that derivatives of this compound can exhibit significant effects on sodium channels, which are crucial in the treatment of neurological disorders.

Case Study: Anticonvulsant Activity

  • A study demonstrated that certain derivatives of this compound showed enhanced anticonvulsant properties compared to traditional medications like phenobarbital. These compounds were effective in models such as the maximal electroshock seizure (MES) test, with effective doses (ED50) lower than those of established drugs .
  • The structure-activity relationship (SAR) analysis revealed that specific substituents at the benzylamide site significantly influenced anticonvulsant efficacy. Electron-withdrawing groups were found to retain activity, while electron-donating groups diminished it .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a useful building block for synthesizing more complex molecules.

Synthetic Pathways:

  • Ugi Reaction: Recent advancements have employed this compound in Ugi cascade reactions to synthesize 3-pyrrolin-2-one scaffolds. These compounds have shown anti-proliferative effects against prostate cancer cells, indicating potential therapeutic uses .
  • Catalytic Applications: The compound has been utilized as a catalyst in various reactions, enhancing yields and selectivity in synthetic processes.

Catalytic Applications

The catalytic properties of this compound have been explored in several chemical reactions, demonstrating its utility in promoting organic transformations.

Key Findings:

  • Research indicates that this compound can act as an effective Lewis acid catalyst, facilitating reactions under mild conditions and improving reaction efficiency .
  • Its role in catalysis extends to applications in organic synthesis where it aids in the formation of carbon-carbon bonds and other functional groups, showcasing its versatility as a reagent .

Data Summary Table

Application AreaSpecific UseKey Findings
Pharmacology Anticonvulsant activityEnhanced efficacy over phenobarbital
Sodium channel modulationSignificant impact on neurological hyperexcitability
Synthesis Intermediate for complex moleculesEffective in Ugi reactions for anti-cancer compounds
Building block for diverse organic synthesesVersatile reactivity leading to high yields
Catalysis Lewis acid catalysisFacilitates organic transformations under mild conditions

Comparison with Similar Compounds

  • N-Benzylidenebenzylamine
  • N-Benzylidenepropargylamine
  • N-Benzylidene-2-aminopyridine

Comparison: N-Benzylidene-2-propynylamine is unique due to its propynyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, N-Benzylidenebenzylamine lacks the alkyne functionality, making it less reactive in certain types of chemical reactions .

Biological Activity

N-Benzylidene-2-propynylamine, an organic compound with the molecular formula C10H9N and a molecular weight of 143.19 g/mol, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Overview of Biological Activity

This compound exhibits significant biological activities that make it a subject of interest in pharmacological research. Key areas of investigation include:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects, although detailed mechanisms and efficacy require further exploration.
  • Enzyme Inhibition : The compound is known to interact with specific enzymes, acting as an inhibitor by binding to their active sites, which can block their activity and influence various biochemical pathways .

The mechanism of action for this compound primarily involves its interactions with cellular receptors and enzymes. These interactions can influence signal transduction pathways, leading to various biological effects. For instance:

  • Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes, thereby altering metabolic pathways.
  • Receptor Interaction : The compound may modulate receptor activity, affecting neurotransmitter systems and contributing to its potential therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey Features
N-BenzylidenebenzylamineLacks alkyne functionality; less reactive
N-BenzylidenepropargylamineSimilar structure but different reactivity profile
N-Benzylidene-2-aminopyridineDifferent heterocyclic structure affecting activity

This comparison highlights how the propynyl group in this compound contributes to its distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Activity :
    • Research indicated that this compound showed cytotoxic effects on cancer cell lines in vitro. The study suggested that further investigation into its mechanism could reveal more about its potential as an anticancer drug.
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that this compound could effectively inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter metabolism. This inhibition could have implications for treating mood disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Benzylidene-2-propynylamine with high purity and yield?

Synthesis of this compound requires careful optimization of reaction conditions. A typical method involves the condensation of 2-propynylamine with benzaldehyde derivatives under acidic catalysis (e.g., acetic acid). Key parameters include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted amines or aldehyde residues .
  • Validation : Purity should be confirmed via HPLC (>95%) and NMR spectroscopy (e.g., disappearance of aldehyde proton signals at δ 9–10 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify imine (C=N) protons (δ 8.2–8.5 ppm) and triple bond signals (C≡C, δ 2.1–2.3 ppm).
  • FT-IR : Confirm C≡C stretching (2100–2260 cm⁻¹) and C=N vibrations (1620–1680 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out dimerization.
  • X-ray crystallography (if crystalline): Resolve stereoelectronic effects on the imine moiety .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
  • Light sensitivity : Accelerated degradation under UV/visible light (e.g., 48-hour exposure at 365 nm) with HPLC monitoring.
  • Humidity control : Storage at 40°C/75% RH for 4 weeks to assess hydrolysis of the imine bond.
  • Solution stability : Monitor absorbance changes (λmax ~250–300 nm) in DMSO or aqueous buffers .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cycloaddition reactions be resolved?

Discrepancies in reaction outcomes (e.g., [3+2] vs. [4+2] cycloadditions) may arise from:

  • Electronic effects : Electron-withdrawing substituents on the benzylidene group favor [3+2] pathways by polarizing the C≡C bond.
  • Solvent polarity : High-polarity solvents stabilize zwitterionic intermediates in Huisgen reactions.
  • Catalyst screening : Test transition-metal catalysts (e.g., Cu(I), Ru(II)) to modulate regioselectivity.
    • Method : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare transition-state energies for competing pathways .

Q. What strategies can address low reproducibility in catalytic applications of this compound?

Reproducibility issues often stem from:

  • Trace moisture : Use molecular sieves or anhydrous solvents to prevent hydrolysis.
  • Metal impurities : Pre-treat reaction vessels with chelating agents (e.g., EDTA).
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature (e.g., 24 hours at 25°C vs. 2 hours at 80°C) to isolate dominant products.
    • Validation : Replicate experiments ≥3 times with independent batches. Report yields as mean ± SD .

Q. How can substituent effects on this compound’s bioactivity be systematically studied?

To establish structure-activity relationships (SAR):

  • Design : Synthesize derivatives with para-substituted benzyl groups (e.g., -NO₂, -OCH₃, -CF₃).
  • Assays :
    • Antioxidant activity : DPPH radical scavenging (IC₅₀ values).
    • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ via fluorescence polarization).
  • Data analysis : Use multivariate regression to correlate Hammett σ values with bioactivity .

Q. What experimental designs are optimal for probing non-covalent interactions in this compound complexes?

  • Crystallography : Co-crystallize with host molecules (e.g., cucurbiturils) to visualize π-π or CH-π interactions.
  • Spectroscopy :
    • Fluorescence quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene).
    • NMR titration : Monitor chemical shift changes in NOESY or ROESY experiments.
  • Computational modeling : AIM (Atoms in Molecules) analysis to quantify interaction energies .

Q. Methodological Notes

  • Contradictory data : Always cross-validate using orthogonal techniques (e.g., XRD + DFT for structural ambiguities) .
  • Ethical compliance : For biological studies, adhere to protocols for human/animal subject research (e.g., IRB approval, informed consent) .
  • Data reporting : Include raw spectra, crystallographic CIF files, and statistical analyses in supplementary materials .

Properties

IUPAC Name

1-phenyl-N-prop-2-ynylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOHBCBQQCLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400248
Record name N-Benzylidene-2-propynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57734-99-3
Record name N-Benzylidene-2-propynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propargyl methanesulfonate (31.6 g, 0.236 mol) and benzaldehyde (31.9 g, 0.3 mol) were dissolved in 103 g of toluene and an aqueous 28% ammonia solution (122 g, 2 mol) was added dropwise at 21° C. over 8 hours to the solution, followed by stirring at the same temperature for 15 hours. After separating, the resultant organic phase was washed with water and concentrated until the weight became 57.3 g to obtain a toluene solution containing 28.6 g (yield: 85%) of N-benzylidene-2-propynylamine.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous 28% ammonia solution (166.4 g, 2.74 mol) and benzaldehyde (30.6 g, 0.288 mol) were mixed and a solution prepared by dissolving propargyl methanesulfonate (36.7 g, 0.274 mol) in 147 g of toluene was added dropwise at 20°-25° C. over 3 hours to the solution, followed by stirring at the same temperature for 3 hours. After separating, the organic phase and aqueous phase were obtained. The organic phase obtained by washing the aqueous phase twice with 25 g of toluene was combined with the above organic phase and concentrated until the weight became 78 g to obtain a toluene solution of N-benzylidene-2-propynylamine.
Quantity
166.4 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Quantity
147 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10 g of magnesium sulfate was added to a stirred solution of 13.8 g of propargylamine and 26.5 g of benzaldehyde in 75 ml of benzene and the resulting mixture was stirred at room temperature for 30 minutes. The mixture then was filtered and water was removed from the filtrate by azeotropic distillation. Then the remaining benzene was evaporated and the residue was distilled to give N-benzylidene-2-propyn-1-amine (1A) b.p.: 64°-66° C. (0.2 Torr.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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